(5-Ethylfuran-2-yl)methanamine
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Overview
Description
(5-Ethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethylfuran-2-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by amination. For instance, starting with 5-ethylfuran, the compound can be reacted with formaldehyde and ammonium chloride under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as bromination, O-alkylation, cyclization, and reduction to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-Ethylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(5-Ethylfuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (5-Methylfuran-2-yl)methanamine
- (5-Propylfuran-2-yl)methanamine
- (5-Butylfuran-2-yl)methanamine
Comparison: Compared to its analogs, (5-Ethylfuran-2-yl)methanamine exhibits unique properties due to the ethyl group attached to the furan ring. This structural difference can influence its reactivity, solubility, and biological activity, making it distinct in its applications .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(5-ethylfuran-2-yl)methanamine |
InChI |
InChI=1S/C7H11NO/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5,8H2,1H3 |
InChI Key |
MZJGGJLSLFTDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CN |
Origin of Product |
United States |
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